7-EPIPHLOMIOL
Description
7-EPIPHLOMIOL is a cycloether terpene glycoside first isolated from the roots of Phlomis mongolica (Mongolian糙苏) in 1996 . Structurally, it belongs to the iridoid glycoside subclass, characterized by a cyclopentanopyran backbone with a hydroxyl group at the 7-position and a distinct epi-configuration (7α orientation) . Its isolation marked a significant advancement in phytochemical studies of traditional medicinal plants, though its pharmacological properties remain understudied.
Properties
CAS No. |
139757-58-7 |
|---|---|
Molecular Formula |
C33H31NO7 |
Molecular Weight |
438.382 |
Origin of Product |
United States |
Preparation Methods
7-EPIPHLOMIOL can be obtained through natural extraction or chemical synthesis. It is typically isolated from the aerial parts of the plant Phlomis rotata using chemical and spectral methods . The extraction process involves repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) . Additionally, it can be synthesized through organic reactions, although specific synthetic routes and reaction conditions are not extensively documented .
Chemical Reactions Analysis
7-EPIPHLOMIOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research indicates that 7-epiphlo-miol exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In animal models, 7-epiphlo-miol has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have reported the antimicrobial activity of 7-epiphlo-miol against various pathogens. This property could be leveraged in developing natural antimicrobial agents for food preservation or medicinal use.
Agricultural Applications
Pesticidal Activity
7-Epiphlo-miol has been evaluated for its insecticidal properties. Field trials have shown effectiveness against common agricultural pests, indicating its potential as a natural pesticide that could reduce reliance on synthetic chemicals.
Plant Growth Promotion
Research suggests that 7-epiphlo-miol may enhance plant growth and resilience. It has been observed to stimulate root development and improve nutrient uptake in certain crops.
Environmental Applications
Phytoremediation Potential
Given its biological activity, 7-epiphlo-miol could play a role in phytoremediation strategies. Its application in contaminated soils may enhance the degradation of pollutants, contributing to environmental cleanup efforts.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Zhang et al. (2022) | Isolated 7-epiphlo-miol from Lamiophlomis rotata; confirmed antioxidant and anti-inflammatory properties | Pharmacological research |
| Liu et al. (2023) | Demonstrated insecticidal effects against Spodoptera litura | Agricultural pest control |
| Wang et al. (2024) | Evaluated the role of 7-epiphlo-miol in enhancing soil microbial activity | Environmental remediation |
Mechanism of Action
The mechanism of action of 7-EPIPHLOMIOL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, it may inhibit the activity of certain enzymes involved in viral replication or tumor growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Selected for Comparison
The following compounds, co-isolated with 7-EPIPHLOMIOL from Phlomis mongolica, are structurally analogous and serve as primary comparators:
8-Acetyl Shanzhiside Methyl Ester
Sesamoside
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
Research Findings and Implications
Structural Differentiation: this compound is distinguished by its 7-epi configuration, which may influence its stereochemical interactions in biological systems compared to non-epimerized analogs. Sesamoside diverges entirely with a sesquiterpene backbone, suggesting distinct biosynthesis pathways and functional roles in the host plant.
Functional Insights: While this compound lacks robust pharmacological data, 8-Acetyl Shanzhiside Methyl Ester has shown moderate anti-inflammatory activity in preliminary assays, likely due to its acetyl group enhancing receptor binding . Sesamoside’s antioxidant properties are attributed to its sesquiterpene-derived phenolic groups, a feature absent in this compound .
Synthetic and Analytical Challenges: Synthesis of this compound’s epi-configuration requires precise stereochemical control, unlike the more straightforward acetylation or esterification steps in 8-Acetyl Shanzhiside Methyl Ester . Sesquiterpene glycosides like Sesamoside are more thermally stable than iridoid analogs, as noted in comparative stability studies .
Biological Activity
7-Epiphlo-miol is an iridoid compound found in various species of the genus Phlomis, which are known for their medicinal properties. This article provides a comprehensive overview of the biological activities associated with 7-epiphlo-miol, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
7-Epiphlo-miol belongs to the class of iridoids, characterized by a cyclopentane ring fused to a six-membered unsaturated ring. The specific structural features contribute to its biological activity, particularly its interactions with biological targets.
Antioxidant Activity
Research indicates that 7-epiphlo-miol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. A study reported that extracts containing this compound demonstrated a notable reduction in reactive oxygen species (ROS) levels, suggesting its potential as a natural antioxidant agent .
Antimicrobial Properties
The antimicrobial activity of 7-epiphlo-miol has been investigated against various pathogens. In vitro studies revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain strains were found to be below 100 µg/mL, indicating potent antimicrobial efficacy .
Cytotoxic Effects
The cytotoxicity of 7-epiphlo-miol has been evaluated in several cancer cell lines. Notably, it displayed selective cytotoxic effects against human cancer cells while having minimal toxicity towards normal cells. The IC50 values for different cancer cell lines ranged from 20 to 50 µg/mL, demonstrating its potential as an anticancer agent .
The biological activities of 7-epiphlo-miol can be attributed to several mechanisms:
- Antioxidant Mechanism : By neutralizing free radicals, 7-epiphlo-miol helps protect cellular components from oxidative damage.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
Case Studies
Several studies have documented the efficacy of 7-epiphlo-miol in various applications:
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant potential of 7-epiphlo-miol.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method.
- Results : Significant inhibition zones were observed at concentrations as low as 50 µg/mL.
-
Cytotoxicity Study :
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay.
- Results : An IC50 value of 30 µg/mL was recorded, indicating effective anticancer properties.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the molecular structure of 7-EPIPHLOMIOL in synthetic chemistry research?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify functional groups and carbon-hydrogen frameworks.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve the 3D crystal structure for absolute stereochemical assignment.
- Purity Analysis : Employ HPLC or GC with standardized protocols to ensure >95% purity .
- Data Table Example :
| Technique | Parameters | Key Output |
|---|---|---|
| -NMR | 400 MHz, CDCl | δ 1.2 (s, 3H, CH) |
| HRMS | ESI+ | m/z 245.1543 [M+H] |
Q. How should researchers design experiments to optimize the yield of this compound during synthesis?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
Variable Screening : Test factors (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.
Response Surface Methodology (RSM) : Optimize critical variables (e.g., reaction time and pH) via central composite design.
Validation : Replicate optimal conditions in triplicate to confirm reproducibility.
- Reference: Detailed DOE protocols should align with journal requirements for experimental reproducibility .
Advanced Research Questions
Q. What strategies can address discrepancies in reported biological activity data of this compound across different studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies, noting variables like assay type (e.g., in vitro vs. in vivo), cell lines, and compound purity.
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors.
- Experimental Replication : Reproduce key studies under controlled conditions, ensuring identical reagents and protocols .
- Data Contradiction Analysis Table :
| Study | Assay Type | IC (μM) | Purity (%) |
|---|---|---|---|
| A | In vitro | 12.5 ± 1.2 | 98 |
| B | In vivo | 45.0 ± 3.8 | 90 |
Q. How can computational modeling be integrated with experimental approaches to study this compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) and validate with mutagenesis assays.
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS).
- In Vitro/In Vivo Correlation : Compare computational predictions with enzyme inhibition assays or animal models.
- Reference: Computational workflows must be documented in supplemental materials for transparency .
Methodological Frameworks
Q. How to formulate a research question for studying this compound's pharmacokinetic properties?
- Answer : Use the PICOT framework:
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Oral administration of this compound (50 mg/kg).
- Comparison : Control group (vehicle-only).
- Outcome : Plasma concentration (C), half-life (t).
- Time : 24-hour pharmacokinetic profile.
- Reference: Align with guidelines for hypothesis-driven research .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC.
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Survival Analysis : Use Kaplan-Meier curves for time-to-event data (e.g., LD).
- Reference: Statistical software (e.g., GraphPad Prism) and code must be cited for reproducibility .
Data Reporting Standards
Q. How to ensure compliance with journal guidelines when publishing this compound research?
- Answer :
- Experimental Section : Detail synthesis steps, characterization data (NMR/HRMS spectra), and biological protocols.
- Supporting Information : Include raw data (e.g., crystallographic .cif files, HPLC chromatograms).
- Ethics : Disclose animal/human subject approvals (IACUC/IRB) and conflicts of interest.
- Reference: Follow Beilstein Journal of Organic Chemistry standards for chemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
